molecular formula C23H19N3O B2384826 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207044-78-7

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2384826
M. Wt: 353.425
InChI Key: PWRBRVPARCAGKT-UHFFFAOYSA-N
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Description

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

In a study, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a molecular formula of C14H18N4 and a monoisotopic mass of 242.153152 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution and cyclization under acid catalysis .


Physical And Chemical Properties Analysis

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a boiling point of 429℃, a flash point of 213℃, and is a solid at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been employed to efficiently produce N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives exhibit a range of biological activities, including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers advantages such as reduced reaction times compared to conventional synthesis methods (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Antifungal and Anticancer Properties

Derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been found to possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the potential for developing new therapeutic agents based on pyrazole derivatives (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant antifungal activities against several phytopathogenic fungi. These compounds have been compared to commercial fungicides, indicating their potential as effective antifungal agents (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015).

Experimental and Computational Studies

Research involving experimental and computational studies has explored the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. These studies help understand the molecular structure and preferred configurations of such compounds, potentially influencing their antibacterial effectiveness (A. Kaczor, Tomasz M. Wróbel, Z. Karczmarzyk, W. Wysocki, E. Mendyk, A. Poso, D. Matosiuk, & M. Pitucha, 2013).

Synthesis and Biological Evaluation

A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and demonstrated moderate antifungal activities against various phytopathogenic fungi. This research showcases the potential of pyrazole derivatives in addressing fungal diseases in agriculture (Zhibing Wu, D. Hu, Jiqing Kuang, H. Cai, Shixi Wu, & Wei Xue, 2012).

Safety And Hazards

The safety information for “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” indicates that it has the following hazard statements: H302-H315-H319-H332-H335. Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBRVPARCAGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

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